molecular formula C20H27FN2O2 B6623376 N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B6623376
M. Wt: 346.4 g/mol
InChI Key: KWDBBABBZQVWGC-UHFFFAOYSA-N
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Description

N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[55]undecane-9-carboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c21-17-3-1-2-15(12-17)16-13-18(14-16)22-19(24)23-8-4-20(5-9-23)6-10-25-11-7-20/h1-3,12,16,18H,4-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDBBABBZQVWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCOCC2)C(=O)NC3CC(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting with the formation of the cyclobutyl core. This is often achieved through a cyclization reaction, followed by the introduction of the fluorophenyl group. Subsequent steps may include the formation of the spirocyclic structure and the final carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide may be used to study molecular interactions and pathways. Its fluorophenyl group can be particularly useful in fluorescence-based assays.

Medicine: This compound has potential applications in drug discovery and development. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may enhance the performance of certain products.

Mechanism of Action

The mechanism by which N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can bind to receptors or enzymes, influencing biological pathways. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 3-Oxa-9-azaspiro[5.5]undecane hydrochloride

  • 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester

Uniqueness: N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide stands out due to its unique fluorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its complex structure and diverse applications make it a valuable compound for research and industry.

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